![molecular formula C19H21N3O4 B187409 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone CAS No. 5730-60-9](/img/structure/B187409.png)
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone, also known as MNPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain. This compound binds to the dopamine D4 receptor and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine signaling can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly on the dopamine system. It has been shown to increase locomotor activity in rats, which is indicative of increased dopamine signaling. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rats. Additionally, this compound has been shown to have an antidepressant effect in animal models of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone in lab experiments is its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several potential future directions for research on 2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, this compound could be used as a tool for studying the role of dopamine signaling in addiction and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems in the brain.
Synthesis Methods
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in a variety of neurological processes such as reward, motivation, and addiction. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to increased levels of dopamine in the brain.
properties
CAS RN |
5730-60-9 |
|---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O4/c1-26-18-5-3-2-4-15(18)14-19(23)21-12-10-20(11-13-21)16-6-8-17(9-7-16)22(24)25/h2-9H,10-14H2,1H3 |
InChI Key |
ZURWWOYAHFHQRR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



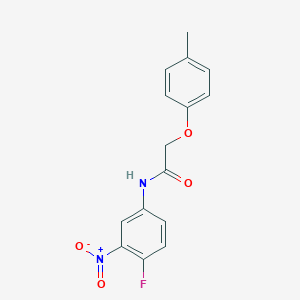

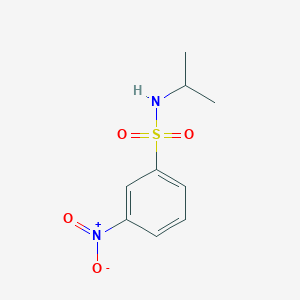
![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
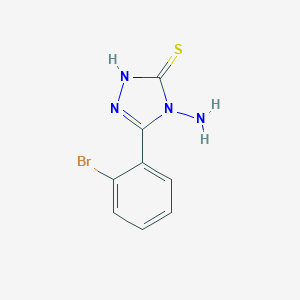
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
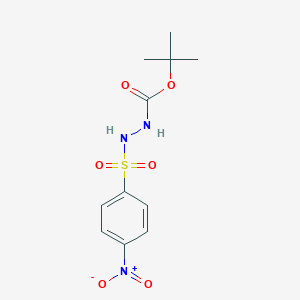
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)
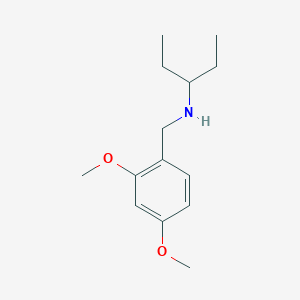
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)